Boc-phe-N-carboxyanhydride

描述

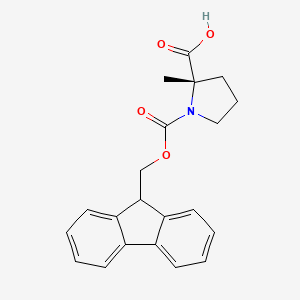

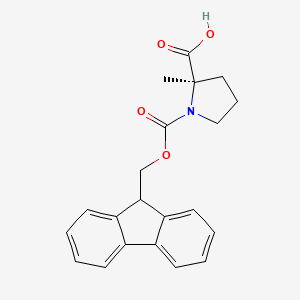

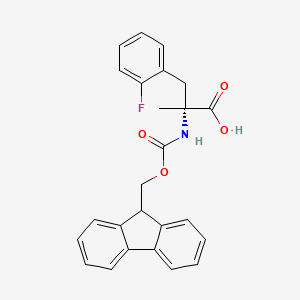

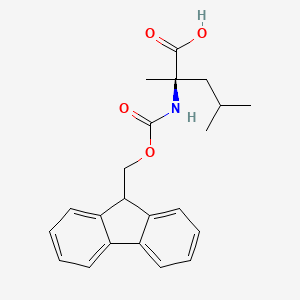

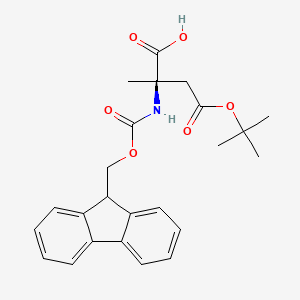

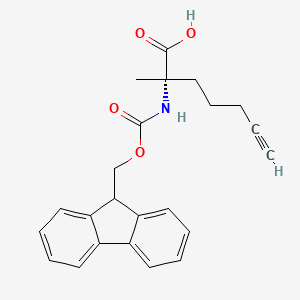

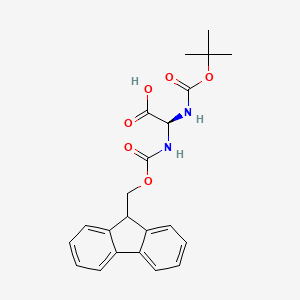

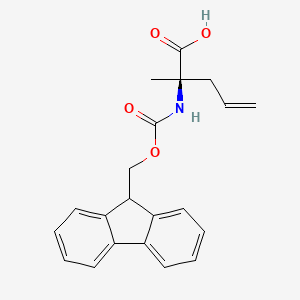

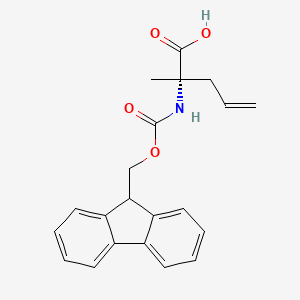

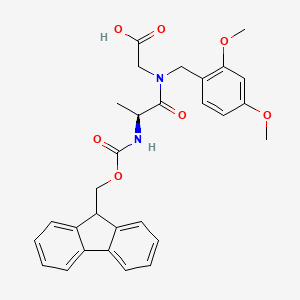

Boc-phe-N-carboxyanhydride is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 . It is used for research and development purposes .

Synthesis Analysis

Boc-phe-N-carboxyanhydride can be synthesized from amino acids and CO2 using n-propylphosphonic anhydride . The synthesis of N-carboxyanhydrides (NCAs) directly from amino acids and CO2 is considered more environmentally friendly than conventional methods, which often use the highly poisonous gas phosgene . The synthesis of phosphate-functionalized amino acid N-carboxyanhydride (NCA) has also been reported .Molecular Structure Analysis

The molecular structure of Boc-phe-N-carboxyanhydride consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .科学研究应用

Nanostructure Development in Biomaterial Chemistry: Boc-Phe-NCA plays a significant role in the self-assembly of diphenylalanine motifs, leading to unique nanostructures with potential applications in biomaterial chemistry, sensors, and bioelectronics. This self-assembly process can create tubular, vesicular, or fibrillar morphologies, useful in engineering functional nano-architectures (Datta, Tiwari, & Ganesh, 2018).

Synthesis of Pseudopeptides: Boc-Phe-NCA has been utilized in the synthesis of Phe-Gly dipeptidomimetics. These are essential in constructing pseudopeptides, which have applications in studying the interactions and functions of biologically active peptides (Borg et al., 1999).

Peptide Coupling Methods: Comparative studies of peptide coupling reactions have shown that Boc-Phe-NCA is effective in producing high yields of certain peptides, particularly under specific conditions like prolonged reaction times or elevated temperatures. This has implications for peptide synthesis and drug development (Spencer, Antonenko, Delaet, & Goodman, 2009).

Environmentally Friendly Peptide Synthesis: Boc-Phe-NCA has been applied in the green synthesis of peptides, such as Leu-enkephalin, using ball-milling techniques. This represents an environmentally benign approach to peptide bond synthesis (Bonnamour, Métro, Martínez, & Lamaty, 2013).

Synthesis of Block Copolymers: Boc-Phe-NCA has been used in the synthesis of block copolymers, such as poly(L-lactide)-b-poly(L-lysine), which have potential applications in the field of biomaterials (Fan, Chen, Tanaka, & Tateishi, 2005).

Chromatographic Separation: It has been used in the preparation of methacrylic acid copolymer beads for the chromatographic separation of Boc-d,l-Phe, showcasing its utility in analytical chemistry (Ansell & Mosbach, 1997).

Self-Assembly in Polymer Science: Boc-Phe-NCA has been involved in the synthesis of amphiphilic multiarm copolymers, demonstrating its role in the field of polymer science and self-assembly of micelles (Wang et al., 2011).

安全和危害

Boc-phe-N-carboxyanhydride can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical help .

未来方向

The remarkable rate acceleration of the cooperative covalent polymerization (CCP) of N-carboxyanhydrides (NCAs) offers a promising strategy for the efficient synthesis of polypeptide materials . This fast kinetics outpaces various side reactions during the polymerization process, facilitating the synthesis of high-molecular-weight polypeptide materials and multiblock copolypeptides . The accelerated polymerization also enables the synthesis of polypeptides in the presence of an aqueous phase, which

属性

IUPAC Name |

tert-butyl (4S)-4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBEMRROYABSH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144371 | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-phe-N-carboxyanhydride | |

CAS RN |

142955-51-9 | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142955-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ter-Butyloxycarbonyl-L-Phenylalanine N-carboxy anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。